molecular formula C4H9NO3 B1332319 2,2-Dimethoxyacetamide CAS No. 83071-00-5

2,2-Dimethoxyacetamide

Cat. No. B1332319
CAS RN: 83071-00-5
M. Wt: 119.12 g/mol
InChI Key: NXDRRCFVRXDPOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,2-Dimethoxyacetamide has been explored in various studies. For instance, the synthesis of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-d-glucopyranosylamine, a key intermediate in glycopeptide synthesis, has been improved, showcasing the potential for creating complex molecules that could have implications in biological systems . Another related compound, 2,2-Dimethoxyethanamine, was synthesized from vinyl acetate through a series of reactions including bromination, Gabriel synthesis, and hydrazinolysis, achieving an overall yield of 63.8% . This method was noted for its advantages such as ease of operation, low cost, and short reaction time, which are important factors in the synthesis of chemical intermediates .

Molecular Structure Analysis

The structure of 2,2-Dimethoxyethanamine, a compound related to 2,2-Dimethoxyacetamide, was confirmed using 1H NMR and MS techniques . These analytical methods are crucial for verifying the molecular structure of synthesized compounds. Although the specific molecular structure analysis of 2,2-Dimethoxyacetamide is not detailed in the provided papers, similar analytical techniques would likely be employed to ascertain its structure.

Chemical Reactions Analysis

The dimerization of the synthesized 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-d-glucopyranosylamine was studied, which serves as a model for understanding its reactivity in biological systems . The formation of β,β' and α,β dimers from this compound and their interconversions were monitored using 13C-n.m.r. spectroscopy. A probable mechanism involving an acyclic immonium ion intermediate was proposed for the formation of these dimers . This analysis provides insight into the types of chemical reactions that compounds similar to 2,2-Dimethoxyacetamide might undergo.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2,2-Dimethoxyacetamide are not discussed in the provided papers, the synthesis and structural confirmation of related compounds suggest that similar methods could be used to determine these properties. For example, NMR and MS can provide information on the chemical environment of atoms within a molecule, which is related to its physical and chemical properties . The ease of synthesis and the potential for dimerization also hint at the reactivity and stability of such compounds, which are important aspects of their physical and chemical characteristics .

Scientific Research Applications

  • Structural Characteristics : The structural properties of N,N-dialkoxyamides, including 2,2-Dimethoxyacetamide, have been investigated. These compounds are found to be highly pyramidalized at nitrogen and have long N-CO bonds, indicating reduced amidicity. This characteristic is a consequence of the anomeric effect, with the electronegative oxygens at nitrogen contributing to the localization of the nitrogen lone pair on the amide nitrogen (Glover et al., 2011).

  • Reactivity in Chemical Reactions : Research on α-halo amides, such as 2-bromo-N,N-dimethyl-2,2-diphenylacetamide, treated with sodium methoxide in 2,2-dimethoxypropane, shows the formation of reduced products and dimers. This study supports the S_RN1 mechanism for the formation of these products (Simig et al., 1978).

  • Application in Biochemical Analysis : 2,2-Dimethoxyacetamide derivatives are used in sensitive detection methods for carbonyl compounds in environmental water samples. These methods are crucial for accurately measuring trace amounts of aldehydes and ketones in various water sources (Houdier et al., 2000).

  • Use in Agricultural Chemistry : Studies on 2,4-Dichlorophenoxyacetic acid (2,4-D) herbicide, a structurally similar compound to 2,2-Dimethoxyacetamide, show its wide use in agriculture for pest control. Research on 2,4-D focuses on its environmental impact and degradation behavior in soil, providing insights into the environmental profile of similar compounds (Wilson et al., 1997).

  • Role in Microscopy Techniques : Acidified 2,2-dimethoxypropane, related to 2,2-Dimethoxyacetamide, is used for chemically dehydrating biological tissues for electron microscopy, providing a simpler and quicker technique than traditional physical dehydration methods (Muller & Jacks, 1975).

Safety And Hazards

Safety data sheets indicate that 2,2-Dimethoxyacetamide may be harmful if inhaled or comes into contact with skin . It is recommended to avoid dust formation and to use personal protective equipment when handling this compound .

properties

IUPAC Name

2,2-dimethoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-7-4(8-2)3(5)6/h4H,1-2H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDRRCFVRXDPOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50367852
Record name 2,2-dimethoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethoxyacetamide

CAS RN

83071-00-5
Record name 2,2-dimethoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Chevalley, J Prunet, M Mauduit… - European Journal of …, 2013 - Wiley Online Library
A ring‐closing metathesis strategy is reported for the construction of the 16‐membered macrolactone core of the bafilomycins. One decisive key feature is the presence of a 2,2‐…
TA Dineen, MM Weiss, T Williamson… - Journal of medicinal …, 2012 - ACS Publications
We have previously shown that hydroxyethylamines can be potent inhibitors of the BACE1 enzyme and that the generation of BACE1 inhibitors with CYP 3A4 inhibitory activities in this …
Number of citations: 44 pubs.acs.org
PR Guzzo - The Art of Drug Synthesis, 2007 - Wiley Online Library
GABAA Receptor Agonists for Insomnia: Zolpidem (Ambien®), Zaleplon (Sonata
Number of citations: 3 onlinelibrary.wiley.com
AR Katritzky, Y Zhang, SK Singh - The Journal of Organic …, 2002 - ACS Publications
Dichloroacetamides, on heating with benzotriazole, morpholine, and triethylamine, produce, in a one-pot reaction, α-benzotriazolyl-α-morpholinoacetamides 4a,b. Intermediates 4a and …
Number of citations: 4 pubs.acs.org
TM Ly, NM Laso, SZ Zard - Tetrahedron, 1998 - Elsevier
A variety of 3-aryl substituted oxindoles can be rapidly constructed by treatment of a suitable 2,2-dimethoxy arylacetanilide, with titanium tetrachloride or boron trifluoride etherate; the …
Number of citations: 13 www.sciencedirect.com

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